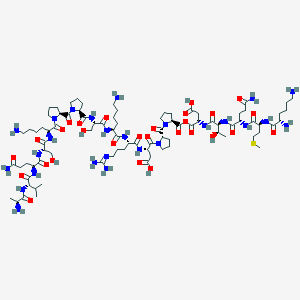

Systemin

Description

Properties

CAS No. |

137181-56-7 |

|---|---|

Molecular Formula |

C85H144N26O28S |

Molecular Weight |

2010.3 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]oxycarbonylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C85H144N26O28S/c1-43(2)65(106-67(121)44(3)89)77(131)100-49(25-27-61(91)115)71(125)104-55(41-112)75(129)101-52(19-8-11-32-88)79(133)109-35-14-22-58(109)81(135)108-34-13-21-57(108)76(130)105-56(42-113)74(128)98-47(18-7-10-31-87)69(123)97-48(20-12-33-95-85(93)94)70(124)102-53(39-63(117)118)80(134)110-36-15-23-59(110)82(136)111-37-16-24-60(111)84(138)139-83(137)54(40-64(119)120)103-78(132)66(45(4)114)107-73(127)50(26-28-62(92)116)99-72(126)51(29-38-140-5)96-68(122)46(90)17-6-9-30-86/h43-60,65-66,112-114H,6-42,86-90H2,1-5H3,(H2,91,115)(H2,92,116)(H,96,122)(H,97,123)(H,98,128)(H,99,126)(H,100,131)(H,101,129)(H,102,124)(H,103,132)(H,104,125)(H,105,130)(H,106,121)(H,107,127)(H,117,118)(H,119,120)(H4,93,94,95)/t44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 |

InChI Key |

HOWHQWFXSLOJEF-MGZLOUMQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)OC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)OC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)N)NC(=O)C(C)N |

Other CAS No. |

137181-56-7 |

sequence |

One Letter Code: AVQSKPPSKRDPPKMQTD |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Elucidation of Systemin: A Technical Guide to a Plant Peptide Hormone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Systemin, an 18-amino acid polypeptide, holds a pivotal place in plant biology as the first peptide hormone identified. Isolated from tomato leaves (Solanum lycopersicum) in 1991 by the research group of Clarence A. Ryan, its discovery revolutionized the understanding of long-distance signaling in plants, particularly in response to herbivory and wounding. Initially posited as the primary systemic signal, subsequent research has refined its role to that of a potent local amplifier of the jasmonic acid pathway, a critical component of systemic defense. This technical guide provides an in-depth exploration of the origin, discovery, and biochemical characterization of this compound, detailing the seminal experimental protocols that defined its function and the signaling cascade it initiates.

The Genesis of Discovery: A Systemic Defense Signal

The journey to discovering this compound began with a simple observation: mechanical wounding or insect feeding on a single leaf of a tomato plant induced the accumulation of defensive proteinase inhibitors (PIs) not only in the damaged leaf but also in distant, unwounded leaves[1]. This systemic response suggested the existence of a mobile signaling molecule, termed the Proteinase Inhibitor Inducing Factor (PIIF), that traveled from the wound site to activate a plant-wide defense.

Isolation and Identification of this compound

After years of research to isolate this elusive signal, Pearce, Strydom, Johnson, and Ryan reported the purification and sequencing of an 18-amino acid polypeptide from tomato leaves that possessed potent PIIF activity. They named this peptide "this compound" due to its role in the systemic signaling pathway.

Experimental Protocol: Isolation of this compound from Tomato Leaves

The following protocol is a summary of the biochemical procedures originally used to isolate this compound.

-

Plant Material: Approximately 4.5 kg of young tomato leaves (Lycopersicon esculentum) were used as the starting material.

-

Homogenization and Extraction: The leaves were homogenized in a solution of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA). The homogenate was then centrifuged to separate the soluble extract from cellular debris.

-

Initial Fractionation (Amberlite XAD-2 Chromatography): The aqueous extract was passed through an Amberlite XAD-2 column. The column was washed, and the active fraction containing this compound was eluted with 50% acetonitrile containing 0.1% TFA.

-

Cation Exchange Chromatography: The active fraction was further purified using a CM-Sephadex C-25 column. A gradient of ammonium acetate was used for elution, and fractions were tested for their ability to induce proteinase inhibitor synthesis.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification steps involved multiple rounds of RP-HPLC on C18 columns. A gradient of acetonitrile in 0.1% TFA was used to elute the peptide.

-

Sequencing: The purified, active peptide was sequenced using Edman degradation, revealing the 18-amino acid sequence: Ala-Val-Gln-Ser-Lys-Pro-Pro-Ser-Lys-Arg-Asp-Pro-Pro-Lys-Met-Gln-Thr-Asp .

Key Experimental Protocols for Characterizing this compound Function

Several key bioassays were developed and employed to understand the biological activity and transport of this compound.

Protease Inhibitor (PI) Induction Assay

This foundational assay measures the primary biological activity of this compound—the induction of defensive protease inhibitors.

-

Plant Preparation: Young tomato plants (approximately 15-20 days old) are excised at the base of the stem with a sterile razor blade.

-

Sample Application: The cut stems are immediately placed in vials containing a solution of the test sample (e.g., purified this compound, synthetic this compound, or fractions from purification) or a control buffer. Typical concentrations for pure this compound are in the femtomolar to nanomolar range.

-

Incubation: Plants are incubated under constant light for 24 to 48 hours to allow for the uptake of the solution and the induction of the defense response.

-

Protein Extraction: Leaves are harvested, weighed, and homogenized in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.0). The homogenate is centrifuged, and the supernatant containing the soluble proteins is collected.

-

Quantification of Inhibitor Activity:

-

Immunological Assay (Radial Immunodiffusion): This was a common method in early studies. An agar gel containing antibodies specific to a particular protease inhibitor (e.g., Inhibitor I) is prepared. Wells are punched into the gel, and the leaf extracts are loaded into the wells. The diameter of the precipitin ring that forms after incubation is proportional to the concentration of the inhibitor in the extract.

-

Enzymatic Assay: The ability of the leaf extract to inhibit a known protease (e.g., trypsin or chymotrypsin) is measured. The extract is pre-incubated with the protease, and then a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) is added. The reduction in the rate of substrate cleavage, measured spectrophotometrically, is proportional to the inhibitor activity in the extract.

-

Verification of Systemic Transport: Radiolabeling Studies

To confirm that this compound is a mobile signal, radiolabeling experiments were conducted.

-

Synthesis of Radiolabeled this compound: A synthetic analog of this compound is created that includes a tyrosine residue to allow for iodination (e.g., with ¹²⁵I) or is synthesized using radioactively labeled amino acids (e.g., ³H or ¹⁴C).

-

Application: A small amount of the radiolabeled this compound is applied to a wounded area on a single leaf of an intact tomato plant.

-

Incubation and Transport: The plant is incubated for several hours to allow for the transport of the labeled peptide.

-

Analysis (Autoradiography): The plant is harvested, pressed, and dried. The dried plant is then exposed to X-ray film. The appearance of radioactivity in the phloem of unwounded, systemic leaves and stems demonstrates that this compound is transported through the plant's vascular system.

Medium Alkalinization Assay

This rapid and sensitive bioassay was crucial for identifying the this compound receptor and characterizing the initial cellular responses to this compound.

-

Cell Culture: Suspension-cultured cells of Lycopersicon peruvianum are maintained in a liquid growth medium.

-

Assay Setup: An aliquot of the cell suspension is placed in a vial with a small magnetic stir bar. A micro-pH electrode is inserted into the suspension to continuously monitor the pH of the extracellular medium.

-

Elicitation: A small volume of this compound solution (typically at nanomolar concentrations) is added to the cell suspension.

-

Measurement: The pH of the medium is recorded over time. A positive response is characterized by a rapid and transient increase in the pH (alkalinization) of the medium, typically beginning within 2-3 minutes of this compound addition and peaking within 5-10 minutes.

The this compound Signaling Pathway

The discovery of this compound opened the door to dissecting a novel signal transduction pathway in plants.

The Search for the this compound Receptor

The identification of the this compound receptor was a multi-year effort with an evolving understanding.

-

Initial Candidate - SR160: Using a photoaffinity-labeled this compound analog, a 160 kDa protein was identified in tomato cell membranes as a potential receptor and named SR160[1]. This protein was later found to be the tomato homolog of BRI1, the receptor for the steroid hormone brassinolide. However, subsequent genetic studies showed that plants lacking a functional BRI1 could still respond to this compound, casting doubt on its role as the primary this compound receptor[2][3][4].

-

Discovery of SYR1 and SYR2: More recent research has identified two leucine-rich repeat receptor-like kinases (LRR-RLKs), named this compound Receptor 1 (SYR1) and this compound Receptor 2 (SYR2), as the bona fide receptors for this compound[2][3][4]. SYR1 was shown to be the high-affinity receptor essential for this compound perception[3][4].

Experimental Protocol: Receptor-Ligand Binding Assay

-

Receptor Preparation: Membrane fractions are isolated from tomato suspension cells or from systems heterologously expressing the receptor (e.g., SYR1).

-

Radioligand Preparation: A this compound analog is radiolabeled with ¹²⁵I.

-

Binding Reaction: The membrane preparation is incubated with a low concentration of the ¹²⁵I-labeled this compound analog in a binding buffer.

-

Competition Assay (for specificity and affinity): Parallel reactions are set up with increasing concentrations of unlabeled this compound or other peptides.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with the bound radioligand. The filter is washed with ice-cold buffer to remove unbound ligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (radioactivity bound in the presence of a large excess of unlabeled ligand) from the total binding. Scatchard analysis or non-linear regression of the competition binding data is used to determine the binding affinity (Kd) and the concentration of receptor sites (Bmax).

Downstream Signaling Events

The binding of this compound to its receptor, SYR1, initiates a rapid signaling cascade.

-

Membrane Depolarization and Ion Fluxes: One of the earliest events is the depolarization of the plasma membrane and an influx of Ca²⁺ into the cytosol.

-

MAP Kinase Activation: A Mitogen-Activated Protein (MAP) kinase cascade is activated, which plays a role in relaying the signal downstream.

-

Oxylipin Pathway Activation: A phospholipase is activated, which releases linolenic acid from the cell membrane.

-

Jasmonic Acid Synthesis: The released linolenic acid is converted into the plant hormone jasmonic acid (JA) through the octadecanoid pathway.

-

Gene Expression: Jasmonic acid then acts as the key signaling molecule that moves systemically through the phloem, activating the transcription of defense-related genes, including those encoding protease inhibitors, in distant tissues. This creates an amplification loop, as JA can also induce the expression of the prothis compound gene.

Clarifying the Systemic Signal: The Role of Grafting Experiments

Early hypotheses suggested this compound itself was the long-distance mobile signal. Grafting experiments using tomato mutants were crucial in revising this model.

Experimental Protocol: Tomato Grafting for Systemic Signaling Analysis

-

Plant Material: Wild-type tomato plants and mutants defective in jasmonic acid biosynthesis (e.g., spr2) or this compound perception are grown.

-

Grafting Procedure (Splice Grafting):

-

Seedlings with 2-4 true leaves and similar stem diameters are selected.

-

The rootstock (the root portion) is cut below the cotyledons at a 45° angle.

-

The scion (the shoot portion) is cut from its roots at a matching 45° angle.

-

The cut surfaces of the scion and rootstock are aligned and held together with a grafting clip.

-

-

Healing: The grafted plants are placed in a high-humidity chamber for 7-10 days to allow the vascular tissues to fuse.

-

Experimental Treatment: Once the graft is healed, a lower leaf on the rootstock is wounded.

-

Analysis: After several hours, unwounded upper leaves of the scion are harvested. The expression of protease inhibitor genes is measured (e.g., by Northern blot or qRT-PCR).

-

Results and Interpretation: It was found that when a JA-biosynthesis mutant was used as the rootstock, wounding did not induce a systemic response in the wild-type scion. Conversely, a wounded wild-type rootstock could induce the response in a JA-biosynthesis mutant scion. This demonstrated that jasmonic acid, or a derivative, is the essential mobile signal for systemic defense, and that this compound's primary role is to amplify JA production at the site of wounding[5].

Quantitative Data Summary

The following tables summarize key quantitative data from the discovery and characterization of this compound and its receptors.

Table 1: this compound Bioactivity

| Assay | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|

| Protease Inhibitor Induction | fmol/plant | Half-maximal induction of PI-II | Pearce et al., 1991 |

| Medium Alkalinization | 10 nM | Strong pH increase in L. peruvianum cells | Scheer & Ryan, 1999 |

| Oxidative Burst Potentiation | 10⁻⁹ M | Enhancement of OGA-stimulated H₂O₂ generation | Narváez-Vásquez et al., 1999 |

Table 2: Receptor Binding Affinities

| Receptor | Ligand | Binding Affinity (Kd) | Method | Reference |

|---|---|---|---|---|

| SR160 (putative) | ¹²⁵I-Tyr²,Ala¹⁵-systemin | 0.17 nM | Radioligand Binding Assay | Scheer & Ryan, 1999[1] |

| SYR1 | This compound | ~0.1 nM (EC₅₀) | Reporter Gene Assay (Protoplasts) | Wang et al., 2018[2] |

| SYR2 | this compound | ~3 µM (EC₅₀) | Reporter Gene Assay (Protoplasts) | Wang et al., 2018[2] |

Visualizations: Pathways and Workflows

Figure 1. The this compound signaling pathway in tomato.

Figure 2. Workflow for grafting experiments.

Conclusion

The discovery of this compound was a landmark achievement in plant biology, establishing for the first time that polypeptide hormones play critical roles in intercellular signaling, analogous to those in animals. The subsequent decades of research have not only detailed its specific function in amplifying the jasmonate-dependent defense response in Solanaceae but have also paved the way for the discovery of numerous other peptide signals that regulate a wide array of processes in plant growth, development, and immunity. The experimental frameworks developed to study this compound, from bioassays to receptor identification, continue to be valuable tools for researchers in the field. The story of this compound serves as a powerful example of how the pursuit of a single biological phenomenon—the systemic response to wounding—can fundamentally alter our understanding of the complexity and sophistication of life.

References

- 1. Wound-Induced Proteinase Inhibitor in Plant Leaves: A Possible Defense Mechanism against Insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity Labeling of Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ag.purdue.edu [ag.purdue.edu]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Systemin Signaling Cascade and Downstream Gene Activation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Systemin, an 18-amino acid polypeptide hormone, is a key regulator of the wound response in solanaceous plants, particularly tomato (Solanum lycopersicum).[1] Upon tissue damage, this compound is processed from its precursor, prothis compound, and initiates a signaling cascade that leads to the systemic activation of defense genes.[2] This pathway involves cell surface receptors, a mitogen-activated protein kinase (MAPK) cascade, and the production of jasmonic acid, culminating in the expression of defense-related proteins such as proteinase inhibitors. Understanding this intricate signaling network is crucial for the development of novel strategies for crop protection and for identifying potential targets for therapeutic intervention in related signaling pathways in other organisms. This guide provides a comprehensive overview of the this compound signaling cascade, including quantitative data on key events, detailed experimental protocols, and visual representations of the pathway.

The this compound Signaling Cascade

The this compound signaling pathway is a well-characterized example of a peptide-mediated defense response in plants. The cascade can be broadly divided into the following key stages:

2.1 Prothis compound Processing and this compound Release: Mechanical wounding or herbivore attack triggers the proteolytic cleavage of the 200-amino acid precursor protein, prothis compound, to release the 18-amino acid this compound peptide.[2] This process is thought to occur in the cytoplasm, as prothis compound lacks a signal sequence for entry into the secretory pathway.

2.2 Receptor Binding and Complex Formation: this compound binds to a leucine-rich repeat receptor-like kinase (LRR-RLK) on the cell surface named this compound RECEPTOR 1 (SYR1).[3][4] For robust signaling, SYR1 forms a complex with a co-receptor, SOMATIC EMBRYOGENESIS RECEPTOR KINASE (SERK). This compound stimulates the association between SYR1 and tomato SERKs (SlSERK1, SlSERK3A, and SlSERK3B).[3][4]

2.3 Activation of the MAP Kinase Cascade: The formation of the this compound-SYR1-SERK complex initiates an intracellular signaling cascade, a key component of which is the activation of a mitogen-activated protein kinase (MAPK) cascade. In tomato, this compound perception leads to the activation of MPK1 and MPK2.[5]

2.4 Jasmonic Acid Biosynthesis and Signaling: The activated MAPK cascade stimulates the synthesis of the plant hormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This process involves a series of enzymatic steps starting from the release of α-linolenic acid from chloroplast membranes.

2.5 Derepression of Transcription Factors: JA-Ile promotes the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[6][7][8] This interaction targets JAZ proteins for degradation by the 26S proteasome.[6][7][8]

2.6 Downstream Gene Activation: The degradation of JAZ repressors releases the transcription factor MYC2, which can then activate the expression of a suite of defense-related genes.[9][10][11][12][13] Prominent among these are the genes encoding for Proteinase Inhibitor I (PI-I) and Proteinase Inhibitor II (PI-II), which interfere with the digestion of herbivorous insects.[2][14]

Quantitative Data

The following tables summarize key quantitative data associated with the this compound signaling cascade.

Table 1: Receptor-Ligand Binding Affinity

| Ligand | Receptor/Cell Type | Dissociation Constant (Kd) | Reference |

| Tyr-2,Ala-15-systemin (analog) | Lycopersicon peruvianum suspension-cultured cells | 0.17 nM |

Table 2: Gene Expression Analysis of Proteinase Inhibitors in Tomato

| Treatment | Gene | Time Point | Fold Change (vs. Control) | Reference |

| Transgenic overexpression of prothis compound | Pin2 | Not specified | ~6-fold increase | [15] |

| Silencing of MPK1 and MPK2 in prothis compound-overexpressing plants | PI-II protein | Not specified | 84% reduction | [5] |

| Silencing of MPK1 in prothis compound-overexpressing plants | PI-II transcript | Not specified | 86% reduction | [5] |

| Silencing of MPK2 in prothis compound-overexpressing plants | PI-II transcript | Not specified | 72% reduction | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling cascade.

4.1 this compound Treatment of Tomato Seedlings (Hydroponics)

-

Plant Growth: Germinate tomato seeds (e.g., Solanum lycopersicum cv. Micro-Tom) on a soilless medium such as rockwool or perlite.[16][17]

-

Transfer to Hydroponic System: Once seedlings have developed their first true leaves, transfer them to a hydroponic system (e.g., an ebb-and-flow system) containing a balanced nutrient solution.[16][18][19]

-

This compound Application: Prepare a stock solution of synthetic this compound peptide in sterile water. Add the this compound stock solution to the hydroponic nutrient solution to achieve the desired final concentration (e.g., 100 pM).

-

Incubation: Grow the plants in the this compound-containing medium for the desired period (e.g., 24 hours) before harvesting tissues for analysis.

-

Control: Grow a parallel set of plants in a hydroponic solution containing the same volume of sterile water without this compound.

4.2 In-Gel Kinase Assay for MAPK Activation

This protocol is adapted from established methods for assaying MAPK activity in plants.[20][21][22][23][24]

-

Protein Extraction: Freeze plant tissue (e.g., tomato leaves) in liquid nitrogen and grind to a fine powder. Extract total proteins using an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).

-

Protein Quantification: Determine the protein concentration of the extracts using a standard method like the Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel containing a MAPK substrate, such as Myelin Basic Protein (MBP), co-polymerized into the gel matrix.

-

Denaturation and Renaturation: After electrophoresis, wash the gel with a buffer containing 20% isopropanol and 50 mM Tris-HCl pH 8.0 to remove SDS. Then, incubate the gel in a renaturation buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM β-mercaptoethanol) overnight at 4°C to allow the kinases to refold.

-

Kinase Reaction: Equilibrate the gel in a kinase reaction buffer (e.g., 40 mM HEPES-KOH pH 7.5, 20 mM MgCl₂, 1 mM DTT). Initiate the phosphorylation reaction by adding fresh kinase buffer containing [γ-³²P]ATP and incubate at room temperature for 1-2 hours.

-

Washing: Stop the reaction and remove unincorporated [γ-³²P]ATP by washing the gel extensively with a solution of 5% trichloroacetic acid (TCA) and 1% sodium pyrophosphate.

-

Autoradiography: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated MBP bands, which indicate MAPK activity.

4.3 Quantitative Real-Time PCR (qRT-PCR) for Proteinase Inhibitor Gene Expression

This protocol provides a general framework for analyzing the expression of PI-I and PI-II genes in tomato.[25][26]

-

RNA Extraction: Harvest tomato leaf tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard Trizol-based method.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose gel electrophoresis.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR Reaction: Set up the qRT-PCR reactions in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for the target gene (PI-I or PI-II) and a reference gene (e.g., Actin or EF1α), and a SYBR Green-based qPCR master mix.

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control samples, normalized to the reference gene.

4.4 Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay, which can be adapted for this compound and its receptor.[27][28][29][30]

-

Membrane Preparation: Homogenize tomato leaf tissue or cultured cells in a cold buffer and centrifuge to pellet the cell debris. Isolate the microsomal fraction, which contains the plasma membranes, by ultracentrifugation.

-

Radiolabeling of Ligand: Synthesize a radiolabeled version of this compound (e.g., with ¹²⁵I) or a this compound analog.

-

Binding Reaction: In a 96-well filter plate, incubate the membrane preparation with a fixed concentration of the radiolabeled this compound in the presence of increasing concentrations of unlabeled ("cold") this compound.

-

Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C or room temperature) for a defined period.

-

Filtration: Separate the receptor-bound radioligand from the free radioligand by rapidly filtering the reaction mixture through the filter plate using a vacuum manifold.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (the inhibition constant) for this compound.

Visualizations

Diagram 1: The this compound Signaling Cascade

Caption: Overview of the this compound signaling pathway.

Diagram 2: Experimental Workflow for In-Gel Kinase Assay

Caption: Workflow for detecting MAPK activity.

Diagram 3: Logical Relationship in JA-Mediated Gene Activation

Caption: Logic of JAZ-mediated derepression.

References

- 1. Tomato Plants Treated with this compound Peptide Show Enhanced Levels of Direct and Indirect Defense Associated with Increased Expression of Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of the prothis compound gene in transgenic tomato plants generates a systemic signal that constitutively induces proteinase inhibitor synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SERKs serve as co-receptors for SYR1 to trigger this compound-mediated defense responses in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tomato MAPKs LeMPK1, LeMPK2, and LeMPK3 function in the this compound-mediated defense response against herbivorous insects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JAZ family of repressors is the missing link in jasmonate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JAZ repressors set the rhythm in jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis [mdpi.com]

- 12. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signals involved in wound-induced proteinase inhibitor II gene expression in tomato and potato plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression of two barley proteinase inhibitors in tomato promotes endogenous defensive response and enhances resistance to Tuta absoluta - PMC [pmc.ncbi.nlm.nih.gov]

- 16. projects.sare.org [projects.sare.org]

- 17. Hydroponic Tomato Growing: Tomato Seed Germination [hydro-industries.com]

- 18. How to Grow Hydroponic Tomatoes: A DIY Guide [wikihow.com]

- 19. youtube.com [youtube.com]

- 20. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Gel Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of internal control genes for quantitative realtime PCR analyses for studying fruit development of dwarf tomato cultivar ‘Micro-Tom’ - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Selection of Reference Genes for Quantitative Real-Time RT-PCR Studies in Tomato Fruit of the Genotype MT-Rg1 [frontiersin.org]

- 27. giffordbioscience.com [giffordbioscience.com]

- 28. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. giffordbioscience.com [giffordbioscience.com]

- 30. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

The Role of Systemin in the Induction of Protease Inhibitor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemin, an 18-amino acid polypeptide, is a key signaling molecule in the wound response of solanaceous plants, most notably tomato (Solanum lycopersicum). Its perception triggers a complex signaling cascade culminating in the systemic synthesis of defense proteins, including protease inhibitors (PIs), which are crucial for deterring herbivorous insects. This technical guide provides an in-depth examination of the this compound-mediated induction of protease inhibitor synthesis, detailing the signaling pathway, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate this defense mechanism. The information is intended to serve as a comprehensive resource for researchers in plant biology, chemical ecology, and for professionals in the development of novel crop protection strategies.

The this compound Signaling Pathway

The induction of protease inhibitor synthesis by this compound is a well-orchestrated process involving a series of molecular events, from receptor binding to the activation of defense gene transcription. This pathway is a classic example of a peptide-mediated defense response in plants.

Prothis compound Processing and this compound Release

This compound is derived from a 200-amino acid precursor protein called prothis compound.[1] Upon wounding, prothis compound is cleaved to release the mature 18-amino acid this compound peptide into the apoplast.[1] While initially thought to be the long-distance signal itself, evidence now suggests that this compound primarily acts locally to amplify a systemic signal, which is jasmonic acid.[2]

Receptor Perception and Early Signaling Events

This compound is perceived at the cell surface by the leucine-rich repeat receptor-like kinase (LRR-RLK) this compound RECEPTOR 1 (SYR1), previously known as SR160.[3] Binding of this compound to SYR1 initiates a rapid cascade of events, including membrane depolarization and an influx of Ca2+ into the cytosol.

The MAP Kinase Cascade

A crucial component of the this compound signaling pathway is the activation of a mitogen-activated protein kinase (MAPK) cascade.[4][5] In tomato, wounding and this compound treatment lead to the activation of specific MAPKs, including LeMPK1, LeMPK2, and LeMPK3.[5][6] This activation is essential for the downstream synthesis of jasmonic acid.[5]

Jasmonic Acid Biosynthesis and Signaling

The MAPK cascade activates phospholipases, which release linolenic acid from chloroplast membranes. Linolenic acid is the precursor for the biosynthesis of the plant hormone jasmonic acid (JA) via the octadecanoid pathway.[1] Jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are the key signaling molecules that travel systemically throughout the plant to induce the expression of defense genes, including those encoding for protease inhibitors I and II (PIN1 and PIN2).[2][7]

Quantitative Data on this compound-Mediated Responses

The following tables summarize quantitative data from various studies on the effects of this compound and wounding on key components of the defense response pathway in tomato.

Table 1: Protease Inhibitor Accumulation in Response to Wounding and Prothis compound Overexpression

| Plant Line | Treatment | Protease Inhibitor I (µg/mL leaf juice) | Protease Inhibitor II (µg/mL leaf juice) | Citation |

| Wild-Type | Unwounded | Not Detected | Not Detected | [8] |

| 35S::prothis compound | Unwounded | 87 ± 7 | 75 ± 7 | [8] |

| 35S::prothis compound | Wounded (local leaf) | ~218 | ~188 | [8] |

| 35S::prothis compound | Wounded (systemic leaf) | ~218 | ~188 | [8] |

| Wild-Type Control | Larval Feeding (Day 2) | Rapid Increase | Rapid Increase | [9] |

| Wild-Type Control | Larval Feeding (Day 8) | 225 | 275 | [9] |

| Antisense Prothis compound | Larval Feeding (Day 6) | Undetectable | Undetectable | [9] |

| Antisense Prothis compound | Larval Feeding (Day 14) | 100-125 | 100-125 | [9] |

Table 2: Jasmonic Acid Levels in Response to Stress

| Plant | Treatment | Time Post-Treatment | Jasmonic Acid Concentration (ng/g fresh weight) | Fold Increase | Citation |

| Tomato | Ozone Fumigation | 9 hours | ~26 | 13 | [10][11] |

Table 3: MAPK Activity in Response to Wounding

| Tomato Plant Part | Time After Wounding | MAPK Activity | Citation |

| Wounded Leaf | 2 minutes | Rapid Activation of 48-kDa MBP Kinase | [4] |

| Systemic (Unwounded) Leaf | 2 minutes | Rapid Activation of 48-kDa MBP Kinase | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Isolation and Purification of this compound from Tomato Leaves

This protocol is adapted from methods used for the extraction of peptides and alkaloids from tomato foliage.

Materials:

-

Fresh or dried tomato leaves and stems

-

Methanol (60-80%)

-

Diatomaceous earth

-

Activated carbon

-

Weak acid cation exchange resin or macroporous resin

-

Ammoniacal methanol solution

-

Chloroform

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Harvest and crush fresh tomato branches and leaves. For dry extraction, dry the plant material in an oven at 50-70°C before crushing.

-

Add 60-80% methanol solution at a ratio of 5-8 times the weight of the plant material.

-

Perform reflux extraction 2-3 times.

-

Add 1-2% diatomaceous earth and activated carbon to the extracted solution for discoloration and filter.

-

Recover the methanol under reduced pressure using a rotary evaporator.

-

Adjust the pH of the concentrated liquid and apply it to a weak acid cation exchange resin or macroporous resin column for adsorption.

-

Wash the resin column with deionized water until the eluate is neutral.

-

Elute the effective components with an alkali methanol solution.

-

Concentrate the eluent under reduced pressure.

-

Perform liquid-liquid extraction with chloroform 2-3 times.

-

Concentrate the chloroform extract to a small volume, refrigerate to induce crystallization, and dry the resulting crystals to obtain the this compound-containing fraction. Further purification can be achieved using HPLC.

Quantification of Protease Inhibitor Activity: Radial Diffusion Assay

This method provides a quantitative measure of serine protease inhibitor activity.

Materials:

-

Agar

-

Serine protease (e.g., trypsin)

-

N-acetyl-DL-phenylalanine-β-naphthyl-ester (substrate)

-

Diazo coupling reagent

-

Petri dishes

-

Well puncher

Procedure:

-

Prepare an agar gel containing a known concentration of a serine protease.

-

Pour the gel into petri dishes and allow it to solidify.

-

Create wells in the agar gel using a well puncher.

-

Load protein extracts from control and this compound-treated tomato leaves into the wells.

-

Incubate the plates to allow the protease inhibitors in the extracts to diffuse into the gel and interact with the protease.

-

After incubation, stain the gel with a solution that visualizes the enzymatic hydrolysis of N-acetyl-DL-phenylalanine-β-naphthyl-ester. The product of this reaction, β-naphthol, will produce a bright pink-purple color upon diazo coupling.

-

Areas where the protease has been inhibited will remain colorless.

-

Measure the diameter of the colorless zones.

-

Create a reference curve by plotting the diameter of the colorless zone against the logarithm of known concentrations of a standard protease inhibitor.

-

Use the reference curve to determine the concentration of protease inhibitors in the plant extracts.

Western Blot Analysis of Protease Inhibitors (PIN1 and PIN2)

This protocol allows for the detection and relative quantification of specific protease inhibitor proteins.

Materials:

-

Tomato leaf tissue

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against tomato PIN1 and PIN2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Homogenize tomato leaf tissue in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the extracts using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for tomato PIN1 and PIN2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the relative amount of the target protease inhibitor.

In-Gel Kinase Assay for MAPK Activity

This assay detects the activity of MAPKs following their separation by SDS-PAGE.

Materials:

-

Tomato leaf tissue

-

Extraction buffer (50 mM HEPES-KOH pH 7.6, 2 mM DTT, 1 mM EDTA, 1 mM EGTA, 20 mM β-glycerophosphate, 20% glycerol, 1 mM Na₃VO₄, 1 mM NaF, and protease inhibitor cocktail)

-

SDS-PAGE gel containing a substrate for MAPKs (e.g., Myelin Basic Protein - MBP)

-

Denaturing and renaturing buffers

-

Kinase reaction buffer

-

[γ-³²P]ATP

Procedure:

-

Homogenize frozen tomato leaf tissue in extraction buffer.

-

Centrifuge the homogenate and determine the protein concentration of the supernatant.

-

Separate equal amounts of protein on an SDS-PAGE gel containing MBP co-polymerized within the gel matrix.

-

After electrophoresis, wash the gel to remove SDS and denature the proteins.

-

Renature the proteins within the gel.

-

Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP.

-

After the reaction, wash the gel extensively to remove unincorporated [γ-³²P]ATP.

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled bands, which indicate the activity of the kinases.

Virus-Induced Gene Silencing (VIGS) of SYR1 in Tomato

VIGS is a reverse genetics tool used to study gene function by transiently silencing the target gene.

Materials:

-

Agrobacterium tumefaciens strains carrying pTRV1 and pTRV2 vectors

-

A fragment of the SYR1 gene cloned into the pTRV2 vector

-

Tomato seedlings (7-8 days post-emergence)

-

Infiltration medium

Procedure:

-

Grow A. tumefaciens strains containing pTRV1 and pTRV2-SYR1 separately.

-

Prepare a mixed culture of the two strains in an infiltration medium.

-

Infiltrate the cotyledons of young tomato seedlings with the bacterial suspension using a needleless syringe.

-

Grow the plants for 2-3 weeks to allow for the systemic spread of the virus and silencing of the SYR1 gene.

-

Challenge the silenced plants and control plants (infiltrated with an empty pTRV2 vector) with this compound or wounding.

-

Assess the induction of protease inhibitors and other defense responses to determine the role of SYR1 in the signaling pathway.

Grafting Experiments to Study Systemic Signaling

Grafting allows for the study of long-distance signaling between different parts of the plant.

Materials:

-

Tomato seedlings (wild-type and mutants in the this compound signaling pathway, e.g., spr1)

-

Grafting clips

-

Razor blades

-

Healing chamber with high humidity

Procedure:

-

Grow wild-type and mutant tomato seedlings to a suitable size for grafting.

-

Make a clean, angled cut on the stem of the rootstock (the lower part of the plant) and the scion (the upper part).

-

Join the scion and rootstock together using a grafting clip, ensuring good vascular contact.

-

Place the grafted plants in a healing chamber with high humidity for several days to allow the graft union to form.

-

Once the graft is successful, wound the leaves of the rootstock and observe the systemic induction of protease inhibitors in the leaves of the scion. This will indicate whether a mobile signal is produced in the rootstock and transported to the scion.

Visualizations of Signaling Pathways and Workflows

This compound Signaling Pathway

Caption: The this compound signaling cascade leading to protease inhibitor synthesis.

Experimental Workflow for VIGS

Caption: Workflow for studying SYR1 function using Virus-Induced Gene Silencing.

Conclusion

The this compound-mediated induction of protease inhibitors is a sophisticated and highly effective defense mechanism in tomato and other solanaceous plants. A deep understanding of this signaling pathway, from the initial perception of the this compound peptide to the downstream synthesis of jasmonic acid and the activation of defense genes, is paramount for developing innovative strategies for crop protection. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this fascinating area of plant biology and to harness its potential for agricultural applications. The continued investigation into the intricate molecular interactions within this pathway will undoubtedly reveal new targets and approaches for enhancing plant resilience against herbivorous pests.

References

- 1. This compound: a polypeptide signal for plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prothis compound Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-mediated long-distance systemic defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myelin basic protein kinase activity in tomato leaves is induced systemically by wounding and increases in response to this compound and oligosaccharide elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tomato MAPKs LeMPK1, LeMPK2, and LeMPK3 function in the this compound-mediated defense response against herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tomato MAPKs LeMPK1, LeMPK2, and LeMPK3 function in the this compound-mediated defense response against herbivorous insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signals involved in wound-induced proteinase inhibitor II gene expression in tomato and potato plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Expression of an antisense prothis compound gene in tomato plants reduces resistance toward Manduca sexta larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of jasmonic acid by SPME in tomato plants stressed by ozone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Characterization of the Systemin Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemin, an 18-amino acid polypeptide, was the first plant peptide hormone identified as a primary signal for systemic defense against herbivores. Its perception at the cell surface initiates a signaling cascade leading to the activation of defense genes. The identification and characterization of its receptor have been a pivotal area of research in plant biology, with initial findings pointing to a protein later identified as the brassinosteroid receptor, and more recent evidence firmly establishing a pair of leucine-rich repeat receptor-like kinases (LRR-RLKs) as the true receptors. This guide provides a comprehensive overview of the key discoveries, quantitative binding data, detailed experimental protocols, and the intricate signaling pathways involved in this compound perception.

Identification of the this compound Receptor: A Tale of Two Receptors

The journey to identify the this compound receptor has been complex, marked by an initial misidentification followed by the discovery of the genuine receptors.

The Initial Candidate: SR160/BRI1

In the late 1990s and early 2000s, a 160-kDa protein, designated SR160, was identified in tomato (Lycopersicon peruvianum) suspension-cultured cells through photoaffinity labeling with a this compound analog.[1] This protein was purified and its corresponding gene was cloned, revealing it to be a member of the LRR receptor kinase family.[1] Surprisingly, SR160 was found to be the tomato homolog of the well-characterized Arabidopsis brassinosteroid receptor, BRI1.[1] Overexpression of tomato BRI1 in tobacco, a plant that does not naturally respond to this compound, conferred this compound sensitivity, seemingly confirming its role as the this compound receptor.[1]

The Genuine Receptors: SYR1 and SYR2

More recently, a pair of distinct LRR-RLKs, named this compound Receptor 1 (SYR1) and this compound Receptor 2 (SYR2), have been identified as the bona fide this compound receptors in tomato (Solanum lycopersicum).[3][4] This discovery was made by screening tomato introgression lines and identifying those that had lost this compound responsiveness.[3]

SYR1 has been characterized as a high-affinity receptor that binds this compound with high specificity.[3][4] In contrast, SYR2 appears to be a lower-affinity receptor.[2] The expression of SYR1 in the heterologous system of Nicotiana benthamiana was sufficient to confer a robust response to this compound at sub-nanomolar concentrations.[2] Further studies have shown that SYR1 is crucial for defense against insect herbivory.[3][4]

Quantitative Data Presentation

The following table summarizes the key quantitative data related to the binding of this compound to its identified receptors.

| Receptor | Plant Species | Ligand | Method | Binding Affinity (Kd/EC50) | Reference |

| SR160 | Lycopersicon peruvianum | 125I-Tyr-2,Ala-15-systemin | Radioligand Binding | Kd = 0.17 nM | [5] |

| SYR1 | Solanum lycopersicum | This compound | ROS Burst Assay | EC50 ≈ 0.1 nM | [2] |

| SYR2 | Solanum lycopersicum | This compound | ROS Burst Assay | EC50 ≈ 10 nM | [2] |

| SYR1 | Solanum lycopersicum | Acridinium-labeled this compound | Competitive Binding Assay | IC50 ≈ 6 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and characterization of the this compound receptor.

Radioligand Binding Assay

This protocol is adapted from general procedures for plant membrane receptors and can be used to determine the binding affinity (Kd) and receptor density (Bmax).

Materials:

-

Plant tissue (e.g., tomato leaves or suspension-cultured cells)

-

Radiolabeled this compound analog (e.g., 125I-labeled this compound)

-

Unlabeled this compound

-

Binding buffer (e.g., 25 mM MES-KOH, pH 6.0, 0.1 M NaCl, 5 mM MgCl2, 0.1% BSA)

-

Wash buffer (e.g., binding buffer without BSA)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing plasma membranes.

-

Resuspend the pellet in binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the membrane preparation (typically 50-100 µg of protein) with varying concentrations of the radiolabeled this compound analog.

-

For competition assays, add a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Incubate the reaction mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through a glass fiber filter using a vacuum filtration apparatus to separate bound from free radioligand.

-

Wash the filter quickly with several volumes of ice-cold wash buffer to remove non-specifically bound ligand.

-

-

Quantification:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the free radioligand concentration.

-

Use Scatchard analysis or non-linear regression to calculate the Kd and Bmax.

-

Affinity Labeling

This protocol describes a general approach for identifying a receptor by covalently linking a modified ligand to it.

Materials:

-

Photoaffinity-labeled this compound analog (containing a photoreactive group like an azido group and a tag like biotin)

-

Plant tissue or cell culture extract

-

UV light source (e.g., 365 nm)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

-

Streptavidin-conjugated detection reagent (e.g., streptavidin-HRP)

Procedure:

-

Incubation:

-

Incubate the plant protein extract with the photoaffinity-labeled this compound analog in the dark to allow for binding.

-

Include a control reaction with an excess of unlabeled this compound to demonstrate the specificity of binding.

-

-

Photocrosslinking:

-

Expose the reaction mixture to UV light for a specific duration to activate the photoreactive group, leading to the formation of a covalent bond between the ligand and the receptor.

-

-

Protein Separation:

-

Separate the proteins in the reaction mixture by SDS-PAGE.

-

-

Detection:

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a streptavidin-conjugated reagent to detect the biotinylated receptor-ligand complex.

-

The band corresponding to the receptor will be visible only in the sample without the excess unlabeled competitor.

-

-

Identification:

-

Excise the labeled protein band from a preparative gel and subject it to mass spectrometry for protein identification.

-

Cloning and Heterologous Expression of SYR1

This protocol outlines the general steps for cloning the SYR1 gene and expressing it in a heterologous system like Nicotiana benthamiana for functional characterization.

Materials:

-

Tomato genomic DNA or cDNA library

-

SYR1-specific primers

-

PCR reagents

-

Cloning vector (e.g., pENTR/D-TOPO)

-

Expression vector (e.g., a binary vector for Agrobacterium-mediated transformation)

-

E. coli competent cells

-

Agrobacterium tumefaciens competent cells

-

Nicotiana benthamiana plants

Procedure:

-

Gene Amplification:

-

Amplify the full-length coding sequence of SYR1 from tomato cDNA using PCR with gene-specific primers.

-

-

Cloning into an Entry Vector:

-

Clone the PCR product into an entry vector using a suitable cloning method (e.g., TOPO cloning or restriction enzyme-based ligation).

-

Verify the sequence of the insert.

-

-

Subcloning into an Expression Vector:

-

Transfer the SYR1 gene from the entry vector into a plant expression vector using recombination-based cloning (e.g., Gateway technology) or traditional restriction-ligation cloning. The expression vector should contain a suitable promoter (e.g., CaMV 35S) and a selectable marker.

-

-

Transformation of Agrobacterium:

-

Transform the expression vector into Agrobacterium tumefaciens.

-

-

Heterologous Expression in N. benthamiana:

-

Infiltrate the leaves of N. benthamiana plants with the Agrobacterium strain carrying the SYR1 expression construct.

-

Allow for transient expression of the SYR1 protein over a few days.

-

-

Functional Assays:

-

Use the transformed leaves to perform functional assays, such as treating with this compound and measuring downstream responses like reactive oxygen species (ROS) production or defense gene expression, to confirm receptor function.

-

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway

The binding of this compound to its receptor, SYR1, initiates a rapid signaling cascade.

Caption: A simplified diagram of the this compound signaling pathway initiated by this compound binding to its receptor SYR1.

Experimental Workflow for Receptor Identification

The following workflow illustrates the key steps involved in the identification and characterization of a plant peptide hormone receptor like the this compound receptor.

Caption: A generalized workflow for the identification and characterization of a plant peptide hormone receptor.

Conclusion

The identification of SYR1 and SYR2 as the bona fide this compound receptors has resolved a long-standing question in plant biology and has provided a clearer understanding of the initial steps in the systemic wound response. This knowledge is crucial for researchers in plant science and offers potential avenues for the development of novel strategies to enhance plant defense against pests and pathogens. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for professionals working in these fields.

References

Hydroxyproline-Rich Systemins (HypSys) in Solanaceae: A Technical Guide to their Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solanaceae family, which includes economically important crops like tomato, potato, and tobacco, has evolved sophisticated defense mechanisms against herbivores and pathogens. A key component of this defense system is a class of signaling peptides known as hydroxyproline-rich systemins (HypSys). These small, glycosylated peptides are potent activators of defense responses, working in concert with other signaling molecules to orchestrate a robust protective state in the plant. This technical guide provides an in-depth overview of HypSys peptides in Solanaceae, focusing on their structure, biological activity, signaling pathways, and the experimental methodologies used to study them.

Hydroxyproline-Rich Systemin Peptides

HypSys peptides are a functionally defined family of defense signaling molecules.[1][2] They are characterized by their small size, typically 15-20 amino acids, and the presence of hydroxylated proline (hydroxyproline) residues, which are often glycosylated with pentose sugars.[1][3] These peptides are derived from larger precursor proteins, termed pro-HypSys, which contain a signal sequence for entry into the secretory pathway.[4]

Several HypSys peptides have been identified and characterized from various Solanaceae species, including tomato (Solanum lycopersicum), tobacco (Nicotiana tabacum), and black nightshade (Solanum nigrum).[1][5] The amino acid sequences of some of these peptides are presented in Table 1.

Table 1: Amino Acid Sequences of Known HypSys Peptides in Solanaceae

| Species | Peptide Name | Amino Acid Sequence | Length (aa) |

| Tomato (S. lycopersicum) | TomHypSys I | H-Asp-Gly-Arg-Hyp-Hyp-Thr-Ser-Pro-Ser-Hyp-Hyp-Ser-Lys-Pro-Gln-Leu-Pro-Ser-OH | 18 |

| Tomato (S. lycopersicum) | TomHypSys II | H-Ala-Pro-Hyp-Thr-Hyp-Ser-Hyp-Hyp-Hyp-Ser-Lys-Pro-Gln-Leu-Pro-Ser-Lys-Asn-OH | 20 |

| Tomato (S. lycopersicum) | TomHypSys III | H-Asn-Pro-Hyp-Hyp-Hyp-Ser-Lys-Pro-Gln-Leu-Pro-Ser-Lys-Asn-OH | 15 |

| Tobacco (N. tabacum) | TobHypSys I | H-Ser-Pro-Hyp-Hyp-Ser-Pro-Ser-Hyp-Hyp-Thr-Gly-Arg-Gln-Asn-Met-Lys-Asp-Asp-OH | 18 |

| Tobacco (N. tabacum) | TobHypSys II | H-His-Pro-Hyp-Hyp-Ser-Pro-Ser-Hyp-Hyp-Ala-Gly-Tyr-Asn-Phe-Asn-Val-Gln-His-Asp-OH | 20 |

| Black Nightshade (S. nigrum) | SnHypSys I | H-Ala-Pro-Hyp-Hyp-Ser-Pro-Ser-Hyp-Hyp-Hyp-Gly-Arg-Gln-Phe-Asn-Val-Gln-His-Asp-OH | 19 |

| Black Nightshade (S. nigrum) | SnHypSys II | H-Ser-Pro-Hyp-Hyp-Ser-Pro-Ser-Hyp-Hyp-Thr-Gly-Arg-Gln-Asn-Met-Lys-Asp-Asp-OH | 20 |

| Black Nightshade (S. nigrum) | SnHypSys III | H-His-Pro-Hyp-Hyp-Ser-Pro-Ser-Hyp-Hyp-Ala-Gly-Tyr-Asn-Phe-Asn-Val-Gln-His-Asp-OH | 20 |

Biological Activity of HypSys Peptides

HypSys peptides are potent elicitors of plant defense responses. Their biological activities are typically assayed through several key experiments that measure downstream effects of their signaling cascade.

Medium Alkalinization

Induction of Proteinase Inhibitors

A crucial downstream defense response triggered by HypSys is the synthesis and accumulation of proteinase inhibitors (PIs). These proteins interfere with the digestive enzymes of herbivores, thereby reducing their feeding efficiency and growth. The three tomato HypSys peptides have been shown to induce the synthesis of defensive proteinase inhibitor proteins when supplied at femtomole levels to young tomato plants.[6]

Defense Gene Expression

HypSys peptides induce the expression of a suite of defense-related genes. This includes genes encoding for proteinase inhibitors, as well as other defense proteins. Quantitative real-time PCR (qRT-PCR) is a common method to quantify the fold-change in the expression of these genes upon HypSys treatment.

Table 2: Summary of Quantitative and Semi-Quantitative Data on HypSys Activity

| Activity | Peptide/Species | Concentration | Observed Effect | Citation |

| Medium Alkalinization | Synthetic IbHypSys IV (Sweet Potato) | 10 - 25 µM | Half-maximal activity | [2] |

| Sporamin Induction | Native IbHypSys (Sweet Potato) | 2.5 nM | Induction of sporamin gene expression | [2] |

| Sporamin Induction | Synthetic IbHypSys IV (Sweet Potato) | 25 µM | Induction of sporamin gene expression | [2] |

| Proteinase Inhibitor Induction | TomHypSys I, II, III (Tomato) | fmol levels | Induction of proteinase inhibitor synthesis | [6] |

The HypSys Signaling Pathway

The perception of HypSys peptides at the cell surface initiates a signaling cascade that culminates in the activation of defense gene expression. While a specific receptor for HypSys in Solanaceae has not yet been definitively identified, the downstream signaling components are better understood and share similarities with the well-characterized this compound signaling pathway. The HypSys signaling pathway is intricately linked to the jasmonic acid (JA) pathway, a central hub for plant defense against herbivores.

Experimental Protocols

Peptide Synthesis and Purification

Objective: To chemically synthesize and purify HypSys peptides for use in biological assays.

Methodology (Solid-Phase Peptide Synthesis - SPPS):

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid of the desired HypSys peptide.

-

Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and add it to the resin to form a peptide bond.

-

Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence. For hydroxyproline-containing peptides, commercially available Fmoc-Hyp(tBu)-OH can be used.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers like triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Medium Alkalinization Assay

Objective: To measure the early response of plant cells to HypSys peptides by monitoring the pH change in the culture medium.

Methodology:

-

Cell Culture Preparation: Use a 4- to 5-day-old suspension culture of Solanum spp. cells (e.g., Lycopersicon peruvianum).

-

Assay Setup: Aliquot the cell suspension into a multi-well plate.

-

Peptide Treatment: Add different concentrations of the synthetic or purified native HypSys peptide to the cell suspensions. Include a water or buffer control.

-

pH Measurement: Measure the pH of the medium at regular time intervals (e.g., every 5 minutes for 30-60 minutes) using a pH meter.

-

Data Analysis: Plot the change in pH over time for each peptide concentration. Determine the maximum pH change and, if possible, calculate the EC50 value (the concentration of peptide that elicits a half-maximal response).

Proteinase Inhibitor Assay (Radial Diffusion Assay)

Objective: To quantify the amount of proteinase inhibitor activity in plant extracts after treatment with HypSys peptides.

Methodology:

-

Plant Treatment: Treat young tomato plants with HypSys peptides by supplying them through the cut stem or by leaf infiltration.

-

Protein Extraction: Harvest leaf tissue at different time points after treatment and extract total soluble proteins in a suitable buffer.

-

Assay Plate Preparation: Prepare an agar gel containing a known concentration of a serine proteinase (e.g., trypsin or chymotrypsin).

-

Sample Application: Cut wells into the agar gel and apply the plant protein extracts to the wells.

-

Diffusion and Incubation: Allow the proteinase inhibitors in the extracts to diffuse into the gel and incubate to allow for the interaction between the inhibitors and the proteinase.

-

Staining: Stain the gel for proteinase activity. A common method involves using a substrate that produces a colored product upon cleavage by the proteinase. The areas where the proteinase has been inhibited will remain colorless.

-

Quantification: Measure the diameter of the colorless zones. Create a standard curve using known concentrations of a proteinase inhibitor to relate the diameter of the inhibition zone to the inhibitor concentration in the plant extracts.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To measure the relative expression levels of defense-related genes in response to HypSys treatment.

Methodology:

-

Plant Treatment and RNA Extraction: Treat tomato plants with HypSys peptides and harvest leaf tissue at various time points. Extract total RNA from the tissue using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Primer Design: Design and validate specific primers for the target defense genes (e.g., Proteinase Inhibitor I and II) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction with the cDNA, primers, and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.

-

Data Collection: Run the reaction in a real-time PCR machine, which measures the fluorescence at each cycle of amplification.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the control samples.

Conclusion

Hydroxyproline-rich systemins are integral components of the induced defense system in Solanaceae. Their ability to activate a cascade of defense responses, including the production of proteinase inhibitors, highlights their importance in protecting plants from herbivory. While significant progress has been made in identifying and characterizing these peptides and their general signaling pathway, future research is needed to identify the specific HypSys receptors and to further dissect the downstream signaling components. A deeper understanding of the HypSys signaling network holds promise for the development of novel strategies to enhance crop protection, potentially through the application of synthetic HypSys peptides or by engineering plants with enhanced HypSys-mediated defense responses. This guide provides a foundational understanding and practical methodologies for researchers and professionals aiming to explore and harness the potential of these fascinating signaling molecules.

References

- 1. pnas.org [pnas.org]

- 2. Systemins: a functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Evolution of the Prosystemin Gene in Different Plant Species: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of the evolution, function, and signaling mechanisms of the prosystemin gene and its derived peptide, this compound, across various plant species, with a primary focus on the Solanaceae family.

Introduction

This compound, an 18-amino acid polypeptide, was the first plant peptide hormone identified as a primary signal for systemic defense against herbivores[1][2]. It is derived from a 200-amino acid precursor protein, prothis compound[1][2]. The discovery of the prothis compound gene and its role in orchestrating plant defense responses has opened new avenues for understanding plant-insect interactions and developing novel strategies for crop protection. This guide explores the evolutionary trajectory of the prothis compound gene, details the molecular intricacies of its signaling pathway, and provides comprehensive experimental protocols for its study.

Evolutionary Conservation and Diversification of Prothis compound

The prothis compound gene is predominantly found within the Solanaceae family, with homologous sequences identified in species such as tomato (Solanum lycopersicum), potato (Solanum tuberosum), black nightshade (Solanum nigrum), and bell pepper (Capsicum annuum)[3]. Comparative genomic analyses have revealed a high degree of sequence conservation at the nucleotide level across the coding sequences of genes within the Solanaceae, suggesting a common evolutionary origin for many of their genetic traits[2].

Comparative Analysis of Prothis compound in Solanaceae

The following table summarizes the quantitative data on the sequence identity and biological activity of prothis compound and this compound in several Solanaceae species.

| Feature | Tomato (Solanum lycopersicum) | Potato (Solanum tuberosum) | Black Nightshade (Solanum nigrum) | Bell Pepper (Capsicum annuum) |

| Prothis compound Protein Sequence Identity to Tomato (%) | 100 | 73-88[3] | 73-88[3] | 73-88[3] |

| This compound Peptide Biological Activity (relative to Tomato) | 1x | ~1x[3] | ~0.1x[3] | ~1x[3] |

| Wound-Induced Prothis compound mRNA Expression (Fold Change) | High induction | Induced | Induced | Induced |

The this compound Signaling Pathway

The this compound signaling cascade is a crucial component of the plant's induced systemic resistance. It is initiated by the release of this compound from wounded cells, which then acts as a long-distance signal to activate defense responses in distal, unwounded tissues. A key feature of this pathway is its amplification of the jasmonic acid (JA) signaling pathway[4][5].

Upon wounding, prothis compound is thought to be processed by proteases to release the 18-amino acid this compound peptide into the apoplast[5]. This compound then binds to its receptor on the plasma membrane of nearby cells, initiating a signaling cascade. For many years, the brassinosteroid receptor SR160/BRI1 was implicated as the this compound receptor. However, recent evidence has identified SYR1 (this compound Receptor 1), a leucine-rich repeat receptor-like kinase, as the bona fide high-affinity this compound receptor[6][7].

Binding of this compound to SYR1 triggers a series of downstream events, including membrane depolarization, an increase in cytosolic Ca2+ concentration, and the activation of a MAP kinase cascade[8][9]. This ultimately leads to the activation of phospholipase A2, which releases linolenic acid from the chloroplast membrane. Linolenic acid is the precursor for the biosynthesis of jasmonic acid, a potent activator of defense gene transcription[8][9]. Jasmonic acid then induces the expression of a wide array of defense-related genes, including those encoding proteinase inhibitors, which interfere with the digestion of insect herbivores[1].

dot

Caption: A simplified diagram of the this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the prothis compound gene and its function.

Quantification of Prothis compound Gene Expression by qRT-PCR

This protocol describes the relative quantification of prothis compound mRNA levels in plant tissues.

1. RNA Extraction:

-

Harvest 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a mortar and pestle.

-

Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

-

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on an agarose gel.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Follow the protocol provided with the cDNA synthesis kit.

3. Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mixture containing:

-

2x SYBR Green Master Mix

-

10 µM forward primer for the prothis compound gene

-

10 µM reverse primer for the prothis compound gene

-

Diluted cDNA template (e.g., 1:10 dilution)

-

Nuclease-free water to the final volume.

-

-

Use a reference gene (e.g., Actin or EF-1α) for normalization.

-

Perform the PCR in a real-time PCR thermal cycler with the following typical conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Calculate the relative expression of the prothis compound gene using the 2-ΔΔCt method[9][10].

Proteinase Inhibitor Activity Assay (Radial Diffusion Method)

This assay quantifies the activity of proteinase inhibitors, which are induced by this compound signaling.

1. Plate Preparation:

-

Prepare a 1% (w/v) agarose solution in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Add a known concentration of a serine protease (e.g., trypsin) to the molten agarose.

-

Pour the agarose solution into petri dishes and allow it to solidify.

-

Punch wells (e.g., 4 mm diameter) into the agarose gel.

2. Sample Preparation and Application:

-

Extract total soluble proteins from plant leaf tissue by homogenizing in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant.

-

Apply a known volume (e.g., 10-20 µL) of the protein extract into the wells of the prepared agarose plate.

3. Incubation and Visualization:

-

Incubate the plates at 37°C for 12-24 hours to allow the proteinase inhibitors to diffuse into the gel and inhibit the protease.

-

Stain the gel with a substrate for the protease that produces a colored product upon cleavage (e.g., N-acetyl-DL-phenylalanine-β-naphthyl-ester followed by diazo coupling).

-

The areas where the protease has been inhibited will remain colorless, forming a circular zone around the well.

4. Quantification:

-

Measure the diameter of the colorless zone.

-

Create a standard curve by running known concentrations of a purified proteinase inhibitor.

-